molecular formula C5H12O3S B12788206 2,2-Dimethyl-1-propanesulfonic acid CAS No. 5455-58-3

2,2-Dimethyl-1-propanesulfonic acid

Cat. No.: B12788206
CAS No.: 5455-58-3
M. Wt: 152.21 g/mol
InChI Key: OZARAEFTGONNJV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-propanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative characterized by the presence of a sulfonic acid group attached to a 2,2-dimethylpropane backbone. This compound is known for its high solubility in water and its ability to form strong acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-1-propanesulfonic acid can be synthesized through various methods. One common method involves the reaction of isobutylene with sulfur trioxide, followed by hydrolysis to yield the sulfonic acid. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The final product is usually purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-propanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonates and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-1-propanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-propanesulfonic acid involves its ability to donate protons due to the presence of the sulfonic acid group. This property makes it a strong acid and an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Acrylamido-2-methyl-1-propanesulfonic acid: Known for its use in polymer synthesis and water treatment applications.

    2,3-Dimercapto-1-propanesulfonic acid: Used as a chelating agent in the treatment of heavy metal poisoning.

Uniqueness

2,2-Dimethyl-1-propanesulfonic acid is unique due to its high solubility in water and its strong acidic nature. These properties make it particularly useful in applications requiring strong acids and high solubility, such as in catalysis and industrial processes.

Properties

CAS No.

5455-58-3

Molecular Formula

C5H12O3S

Molecular Weight

152.21 g/mol

IUPAC Name

2,2-dimethylpropane-1-sulfonic acid

InChI

InChI=1S/C5H12O3S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3,(H,6,7,8)

InChI Key

OZARAEFTGONNJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CS(=O)(=O)O

Origin of Product

United States

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